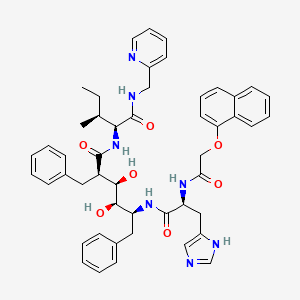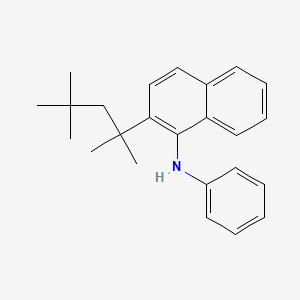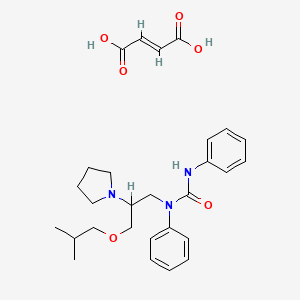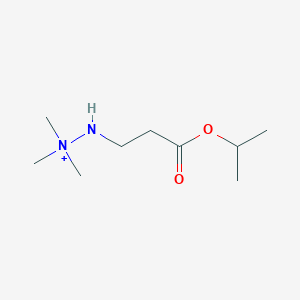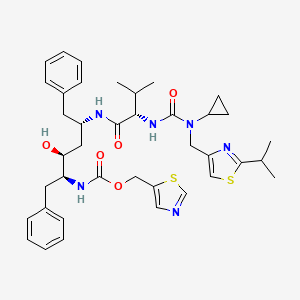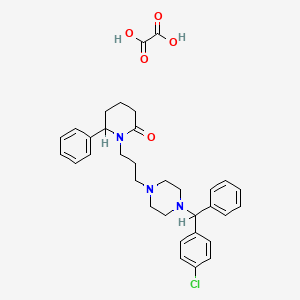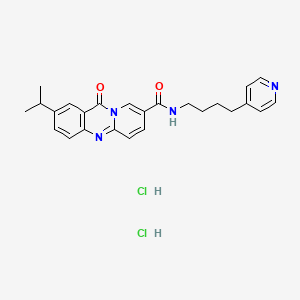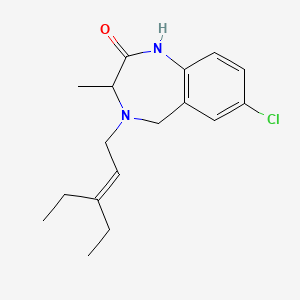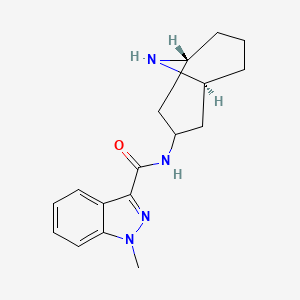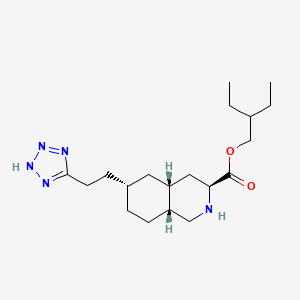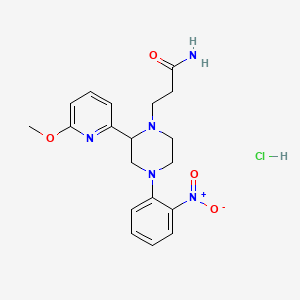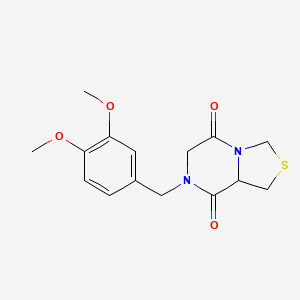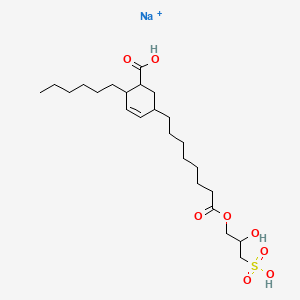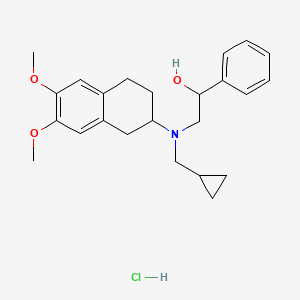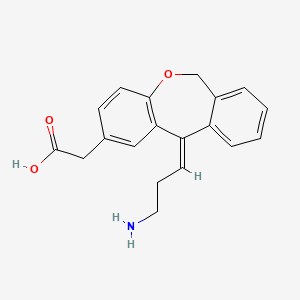
N,N-Didesmethyl olopatadine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Didesmethyl olopatadine is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is commonly used to treat allergic conditions such as conjunctivitis and rhinitis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl olopatadine typically involves the demethylation of olopatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Didesmethyl olopatadine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N,N-Didesmethyl olopatadine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with histamine receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating allergic conditions and other histamine-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing
Mecanismo De Acción
N,N-Didesmethyl olopatadine exerts its effects by blocking histamine H1 receptors, thereby preventing the binding of histamine and subsequent allergic reactions. It also stabilizes mast cells, reducing the release of inflammatory mediators such as leukotrienes and prostaglandins. This dual action helps in alleviating symptoms of allergic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Olopatadine: The parent compound, used widely in treating allergic conditions.
N-Desmethyl olopatadine: Another metabolite of olopatadine with similar but distinct pharmacological properties.
α-Hydroxy olopatadine: A related compound with different metabolic pathways and effects
Uniqueness
N,N-Didesmethyl olopatadine is unique due to its specific chemical structure and the absence of two methyl groups compared to olopatadine. This structural difference may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
113835-94-2 |
|---|---|
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-[(11Z)-11-(3-aminopropylidene)-6H-benzo[c][1]benzoxepin-2-yl]acetic acid |
InChI |
InChI=1S/C19H19NO3/c20-9-3-6-16-15-5-2-1-4-14(15)12-23-18-8-7-13(10-17(16)18)11-19(21)22/h1-2,4-8,10H,3,9,11-12,20H2,(H,21,22)/b16-6- |
Clave InChI |
POCGFRCQICXVJO-SOFYXZRVSA-N |
SMILES isomérico |
C1C2=CC=CC=C2/C(=C/CCN)/C3=C(O1)C=CC(=C3)CC(=O)O |
SMILES canónico |
C1C2=CC=CC=C2C(=CCCN)C3=C(O1)C=CC(=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


